2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-6-chloro-4-pyridin-3-yl-4H-benzo[h]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O/c20-16-8-14-17(11-4-3-7-23-10-11)15(9-21)19(22)24-18(14)13-6-2-1-5-12(13)16/h1-8,10,17H,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWBTLFGIQSVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=C(C3C4=CN=CC=C4)C#N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or pyridine halide.
Amination and Chlorination: The amino and chloro groups can be introduced through nucleophilic substitution reactions, where an appropriate amine and chlorinating agent are used.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of 2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile as an anticancer agent. A study by Vosooghi et al. (2010) demonstrated that derivatives of 2-amino-4-(aryl)-4H-chromenes exhibited significant cytotoxic activity against various human tumor cell lines. The compound's structure allows for substitutions that enhance its potency, particularly halogen substitutions at specific positions, which have been shown to increase antitumor efficacy significantly .
Table 1: Cytotoxic Activity of Chromene Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 1 | MDA-MB-231 (Breast Cancer) | <1 |
| Compound 2 | MCF-7 (Breast Cancer) | <5 |
| Compound 3 | T47D (Breast Cancer) | <10 |
Tyrosine Kinase Inhibition
The compound has also been studied for its ability to inhibit tyrosine kinase receptors, which are crucial in cancer cell signaling pathways. A study focused on the synthesis of related compounds revealed that modifications in the chromene structure could lead to effective inhibitors of these receptors, presenting a promising avenue for cancer therapy .
Antiallergic and Anti-inflammatory Properties
Beyond anticancer properties, compounds in the chromene family have shown potential as anti-inflammatory agents and in treating allergic reactions. Their mechanism often involves modulation of immune responses, making them valuable in developing new therapeutic strategies for chronic inflammatory diseases .
Herbicidal Activity
Some derivatives of chromenes have been identified as potent herbicides, demonstrating efficacy against various plant species. This application is particularly relevant in agricultural settings where selective herbicides are needed to manage weed populations without damaging crops .
Mechanism of Action
The mechanism of action of 2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-chloro-4-(pyridin-2-yl)-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-6-chloro-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-6-chloro-4-(quinolin-3-yl)-4H-benzo[h]chromene-3-carbonitrile
Uniqueness
2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the pyridin-3-yl group, in particular, can enhance its binding affinity to certain molecular targets compared to other positional isomers.
Biological Activity
2-Amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-component reactions. It is derived from the reaction of appropriate starting materials under specific conditions, often employing microwave irradiation to enhance yields and reduce reaction times. The synthetic route may involve the condensation of pyridinyl derivatives with benzochromene intermediates, followed by cyclization to form the desired product.
Anticancer Properties
Research indicates that derivatives of benzo[h]chromenes exhibit significant anticancer activities. The compound has been shown to induce apoptosis in various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The mechanism of action is believed to involve inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction via tubulin inhibition |
| HCT-116 | 8.7 | Cell cycle arrest |
| HepG-2 | 12.0 | Apoptotic modulation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
| Pseudomonas aeruginosa | 35 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of 2-amino-6-chloro-4-(pyridin-3-yil)-4H-benzo[h]chromene derivatives is influenced by various structural modifications. Key factors affecting activity include:
- Substituents on the Pyridine Ring : The presence and position of electron-withdrawing or electron-donating groups can significantly affect the potency.
- Chlorine Substitution : The chloro group at the 6-position enhances lipophilicity, potentially improving cell membrane permeability and bioavailability .
- Amino Group Positioning : The amino group at the 2-position is critical for maintaining biological activity, as it participates in hydrogen bonding interactions with biological targets .
Case Studies
A notable study conducted by Kemnitzer et al. demonstrated that structurally similar compounds were effective in inhibiting cancer cell proliferation through a mechanism involving microtubule destabilization . Another study highlighted the compound's ability to induce apoptosis in cancer cells via caspase activation pathways .
Q & A
Q. What are the optimized synthetic routes for 2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via multicomponent reactions (MCRs). A common method involves the Michael condensation of 2-(pyridin-3-ylmethylene)malononitrile with a substituted naphthol derivative in ethanol, catalyzed by piperidine. Heating under reflux (6 hours) is critical to precipitate the product . Alternative protocols using microwave-assisted synthesis (e.g., sodium fluoride catalysis) reduce reaction times and improve yields by up to 20% compared to conventional heating . Optimization should focus on solvent choice (e.g., ethanol vs. PEG-400), catalyst loading (piperidine vs. inorganic bases), and temperature control to minimize side products like hydrolyzed intermediates.
Q. How can spectroscopic techniques (IR, HRMS, NMR) distinguish structural isomers or confirm the integrity of the synthesized compound?
- IR Spectroscopy : The presence of characteristic peaks for NH₂ (~3300–3434 cm⁻¹), CN (~2190–2205 cm⁻¹), and aromatic C=C (~1650 cm⁻¹) confirms the chromene scaffold and substituents .
- HRMS : Accurate mass measurements (e.g., [M+H]+ = 317.1085 for a fluorophenyl analog) validate molecular formula and rule out impurities .
- ¹H/¹³C NMR : Key signals include the pyridyl proton (δ ~8.5–9.0 ppm) and chromene ring protons (δ ~6.5–7.5 ppm). Aromatic splitting patterns differentiate positional isomers (e.g., para vs. ortho substitution) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation, and what challenges arise during refinement?
Single-crystal X-ray analysis (e.g., using SHELXL ) provides precise bond lengths, angles, and ring puckering parameters (Cremer-Pople analysis ). For this compound, the pyridyl group’s orientation relative to the chromene core may exhibit torsional strain, affecting π-π stacking in crystal packing. Challenges include:
- Data Quality : High-resolution data (R factor < 0.05) is essential to resolve Cl and CN groups due to their electron density overlap .
- Disorder Modeling : Thermal motion in the pyridyl ring may require split-atom refinement. Software like WinGX/ORTEP aids in visualizing anisotropic displacement ellipsoids .
Q. What methodologies are used to study protein-ligand interactions between this compound and serum albumin (e.g., BSA), and how do data contradictions arise?
Experimental Design :
- Spectrofluorimetry : Quenching of BSA’s intrinsic fluorescence (λₑₓ = 280 nm) indicates binding. Stern-Volmer plots quantify binding constants (Kₐ ~10⁴ M⁻¹) but may underestimate values if static quenching dominates .
- Circular Dichroism (CD) : Changes in BSA’s α-helical content (~208 nm and 222 nm) suggest conformational alterations upon binding. Contradictions arise if fluorescence data suggests strong binding but CD shows minimal structural disruption, possibly due to non-specific interactions .
- NMR Titrations : ¹H-¹⁵N HSQC maps binding epitopes but requires isotopic labeling of BSA, which is cost-prohibitive for routine studies .
Q. How do structural modifications (e.g., halogen substitution) impact pharmacological activity, and what statistical models validate these trends?
- Anticancer Activity : Chlorine at position 6 enhances tubulin polymerization inhibition (IC₅₀ < 1 µM) by increasing hydrophobic interactions with the colchicine binding site. Fluorine analogs show reduced potency due to weaker van der Waals forces .
- Antimicrobial Activity : Quantitative Structure-Activity Relationship (QSAR) models correlate Cl substitution with Gram-positive bacterial inhibition (MIC ~8 µg/mL). Contradictions arise in Gram-negative strains due to efflux pump variability .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify reactive sites:
- The amino group (NH₂) at position 2 is nucleophilic (Fukui f⁻ index > 0.1), favoring reactions with electrophiles like acyl chlorides.
- The CN group’s electron-withdrawing effect directs substitution to the chromene’s C-4 position. MD simulations reveal solvent effects (e.g., DMSO stabilizes transition states) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
